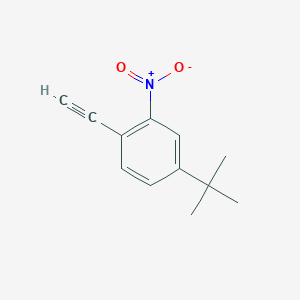

4-Tert-butyl-1-ethynyl-2-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Tert-butyl-1-ethynyl-2-nitrobenzene is an organic compound with the molecular formula C12H13NO2 It is characterized by the presence of a tert-butyl group, an ethynyl group, and a nitro group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-1-ethynyl-2-nitrobenzene typically involves multiple steps. One common method starts with the nitration of tert-butylbenzene to form 4-tert-butyl-1-nitrobenzene. This intermediate is then subjected to a Sonogashira coupling reaction with an ethynylating agent, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base like triethylamine and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Analyse Des Réactions Chimiques

Types of Reactions

4-Tert-butyl-1-ethynyl-2-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Substitution: The nitro group deactivates the benzene ring towards electrophilic substitution, making it less reactive compared to unsubstituted benzene .

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.

Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Electrophilic Substitution: Typically requires strong electrophiles and acidic conditions.

Reduction: Hydrogen gas with palladium catalyst or tin(II) chloride in hydrochloric acid.

Coupling Reactions: Palladium catalyst, copper co-catalyst, base (e.g., triethylamine), and solvent (e.g., THF or DMF).

Major Products

Reduction: 4-tert-Butyl-1-ethynyl-2-aminobenzene.

Coupling Reactions: Various substituted benzene derivatives depending on the coupling partner.

Applications De Recherche Scientifique

Pharmaceutical Applications

One of the primary applications of 4-Tert-butyl-1-ethynyl-2-nitrobenzene is in the pharmaceutical industry. Nitroaromatic compounds are often precursors to various drug molecules due to their ability to undergo reduction to amines, which are key functional groups in many pharmaceuticals.

Case Study: Reduction to Amines

Recent studies have demonstrated the effectiveness of catalysts in reducing nitro compounds like this compound to their corresponding amines under mild conditions. For instance, a notable study showcased the selective hydrogenation of nitro groups using carbon black-supported catalysts, achieving high yields (78–96%) for various nitroarenes, including those relevant to drug synthesis such as benzocaine and procainamide . This method highlights the compound's potential as an intermediate in synthesizing pharmaceuticals that treat pain and other medical conditions.

Material Science Applications

Beyond pharmaceuticals, this compound has implications in materials science. Its unique structure allows it to be utilized in the development of advanced materials with specific electronic and optical properties.

Case Study: Functional Materials Development

Research has indicated that derivatives of nitroaromatic compounds can be used as functional ligands in organic electronics and photonic devices. For example, studies have explored the application of similar compounds in creating organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where their electronic properties can enhance device performance . The incorporation of this compound into polymer matrices could lead to novel materials with tailored properties for specific applications.

Environmental Considerations

The use of nitro compounds in industrial applications raises environmental concerns due to their potential toxicity and persistence. Research into greener synthesis methods and the development of biodegradable derivatives is ongoing. The reduction processes involving this compound not only aim for high efficiency but also focus on minimizing hazardous by-products through optimized reaction conditions .

Mécanisme D'action

The mechanism of action of 4-Tert-butyl-1-ethynyl-2-nitrobenzene depends on its functional groups:

Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.

Ethynyl Group: Provides a site for further chemical modifications through coupling reactions.

tert-Butyl Group: Increases the steric hindrance around the benzene ring, affecting its reactivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-tert-Butyl-1-nitrobenzene: Lacks the ethynyl group, making it less versatile for coupling reactions.

4-Ethynyl-1-nitrobenzene: Lacks the tert-butyl group, resulting in different steric and electronic properties.

4-tert-Butyl-2-nitrobenzene: The position of the nitro group affects the compound’s reactivity and properties.

Uniqueness

4-Tert-butyl-1-ethynyl-2-nitrobenzene is unique due to the combination of its functional groups, which provide a balance of electronic and steric effects, making it a valuable intermediate in organic synthesis.

Propriétés

Formule moléculaire |

C12H13NO2 |

|---|---|

Poids moléculaire |

203.24 g/mol |

Nom IUPAC |

4-tert-butyl-1-ethynyl-2-nitrobenzene |

InChI |

InChI=1S/C12H13NO2/c1-5-9-6-7-10(12(2,3)4)8-11(9)13(14)15/h1,6-8H,2-4H3 |

Clé InChI |

XACJCVPDECVFJP-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1=CC(=C(C=C1)C#C)[N+](=O)[O-] |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.